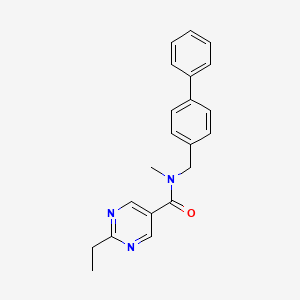

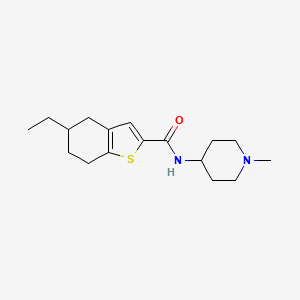

N-(4-biphenylylmethyl)-2-ethyl-N-methyl-5-pyrimidinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Synthesis of similar pyrimidine derivatives, including N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidine-2-amine (NPPA), involves condensation reactions and crystal structure analysis to understand the molecular interactions and formation of crystalline layers through π-π stacking interactions (Moreno-Fuquen et al., 2021).

Molecular Structure Analysis

- The molecular structure of analogous compounds like 2-amino-4-chloro-5-formyl-6-[methyl(2-methylphenyl)amino]pyrimidine reveals significant displacements of ring-substituent atoms from the pyrimidine plane, indicating polarization in the electronic structures (Trilleras et al., 2009).

Chemical Reactions and Properties

- Compounds like 2-chloro-4-trifluoromethylpyrimidine-5-[N-(3', 5'-bis(trifluoromethyl)phenyl)carboxamide] show specific reactivity, with the introduction of a fluorine substituent resulting in comparable activity, indicating the importance of the carboxamide group at the 5-position for activity (Palanki et al., 2000).

Physical Properties Analysis

- For compounds like polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine, the physical properties include excellent thermal stability, flexibility, and high chemical resistance, with glass transition temperatures ranging from 307-434 °C (Xia et al., 2006).

Chemical Properties Analysis

- Chemical properties of pyrimidine derivatives, such as in the study of N-(benzyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamides, focus on modifications like methylation of the pyridine moiety, which can impact biological activity and pharmacological properties (Ukrainets et al., 2015).

Applications De Recherche Scientifique

Inhibitors of Transcription Factors

Research has demonstrated the potential of pyrimidine derivatives as inhibitors of transcription factors like NF-kappaB and AP-1. These compounds have been explored for their cell-based activity, highlighting their potential in improving oral bioavailability and gastrointestinal permeability, indicating their significance in developing therapeutic agents targeting various diseases including cancer and inflammation (M. Palanki et al., 2000).

Polymer Science Applications

In polymer science, pyrimidine units have been utilized to develop novel homo- and copolyimides, demonstrating excellent thermal stability and mechanical properties. These materials, derived from pyrimidine-containing diamines, offer potential applications in the aerospace and electronics industries due to their high thermal resistance and mechanical strength (A. Xia et al., 2006).

Anticancer and Antiviral Agents

Pyrimidine derivatives have been explored as anticancer and antiviral agents, highlighting their potential in treating diseases like HIV and various forms of cancer. Studies have shown that these compounds can inhibit retrovirus replication in cell culture, offering a promising avenue for developing new therapeutic agents in this domain (D. Hocková et al., 2003).

Anti-Inflammatory and Analgesic Applications

Furthermore, novel pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic properties, suggesting their potential in developing new drugs for treating pain and inflammation. These compounds have demonstrated significant activity in biological assays, indicating their relevance in pharmaceutical research (A. Abu‐Hashem et al., 2020).

NNMT Inhibitors for Treating Diabetes

In the context of metabolic disorders, pyrimidine-5-carboxamide compounds have been identified as potent inhibitors of Nicotinamide N-methyltransferase (NNMT), a target for treating diabetes and metabolic syndrome. These inhibitors show promise in addressing obesity and insulin resistance, further underscoring the versatility of pyrimidine derivatives in medicinal chemistry (R. W. Sabnis, 2021).

Propriétés

IUPAC Name |

2-ethyl-N-methyl-N-[(4-phenylphenyl)methyl]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O/c1-3-20-22-13-19(14-23-20)21(25)24(2)15-16-9-11-18(12-10-16)17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPMMCZMVNBDSLV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C(=O)N(C)CC2=CC=C(C=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5516619.png)

![2-(4-{2-[(phenylthio)acetyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5516623.png)

![4-[(5-bromo-2-methoxybenzylidene)amino]-5-(2-furyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516657.png)

![N-{[(2S,4S)-4-fluoro-1-(1H-indazol-3-ylcarbonyl)pyrrolidin-2-yl]methyl}piperidine-1-carboxamide](/img/structure/B5516692.png)

![4-[(3-phenoxybenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5516705.png)

![4-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,1,3-benzothiadiazole](/img/structure/B5516710.png)

![4-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-methoxyphenyl acetate](/img/structure/B5516720.png)